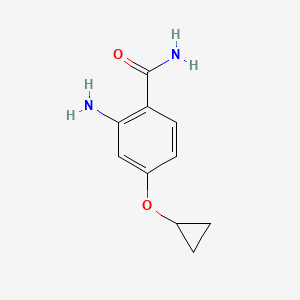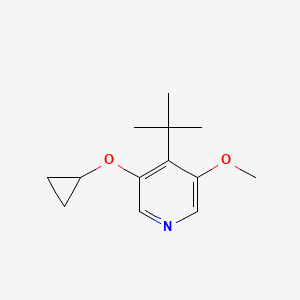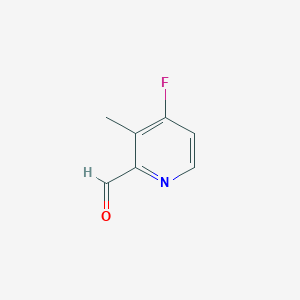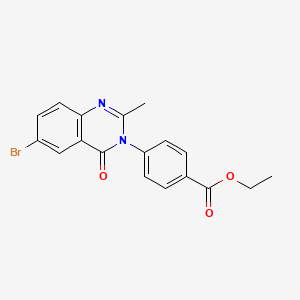
4-(6-Bromo-2-methyl-4-oxo-4H-quinazolin-3-yl)-benzoic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-bromo-2-methyl-4-oxoquinazoline-3-(4-benzoate) is a complex organic compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This particular compound features a quinazoline core with various functional groups, including a bromine atom, a methyl group, and an ethyl benzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromo-2-methyl-4-oxoquinazoline-3-(4-benzoate) typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Esterification: The ethyl benzoate ester group can be introduced via esterification reactions using benzoic acid derivatives and ethanol in the presence of acid catalysts.
Industrial Production Methods
Industrial production of ethyl 6-bromo-2-methyl-4-oxoquinazoline-3-(4-benzoate) may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-2-methyl-4-oxoquinazoline-3-(4-benzoate) can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group in the quinazoline core can be reduced to form corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), catalysts (Pd/C)
Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, THF)
Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (water, acetone)
Major Products Formed
Substitution: Amino or thio derivatives of the quinazoline core
Reduction: Alcohol derivatives
Oxidation: Carboxylic acid derivatives
Scientific Research Applications
Ethyl 6-bromo-2-methyl-4-oxoquinazoline-3-(4-benzoate) has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing potential therapeutic agents targeting various diseases, including cancer and infectious diseases.
Biological Studies: The compound is employed in studying enzyme inhibition, receptor binding, and cellular pathways.
Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals, dyes, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of ethyl 6-bromo-2-methyl-4-oxoquinazoline-3-(4-benzoate) involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can bind to active sites of enzymes, inhibiting their activity and affecting cellular pathways. The bromine and ester groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-chloro-2-methyl-4-oxoquinazoline-3-(4-benzoate)
- Ethyl 6-fluoro-2-methyl-4-oxoquinazoline-3-(4-benzoate)
- Ethyl 6-iodo-2-methyl-4-oxoquinazoline-3-(4-benzoate)
Uniqueness
Ethyl 6-bromo-2-methyl-4-oxoquinazoline-3-(4-benzoate) is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are known to enhance the lipophilicity and membrane permeability of compounds, potentially improving their pharmacokinetic properties.
Properties
Molecular Formula |
C18H15BrN2O3 |
|---|---|
Molecular Weight |
387.2 g/mol |
IUPAC Name |
ethyl 4-(6-bromo-2-methyl-4-oxoquinazolin-3-yl)benzoate |
InChI |
InChI=1S/C18H15BrN2O3/c1-3-24-18(23)12-4-7-14(8-5-12)21-11(2)20-16-9-6-13(19)10-15(16)17(21)22/h4-10H,3H2,1-2H3 |
InChI Key |
XBSOYTNZFPBSHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


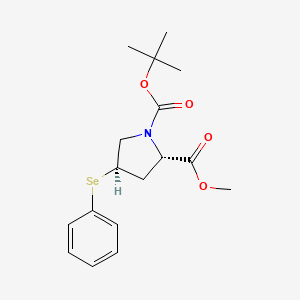
![2-{[(2-nitrophenyl)sulfonyl]amino}-N-phenylbenzamide](/img/structure/B14806693.png)
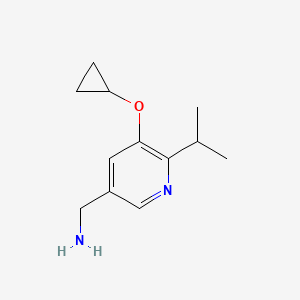
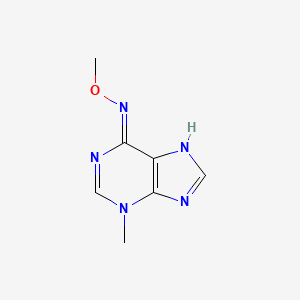

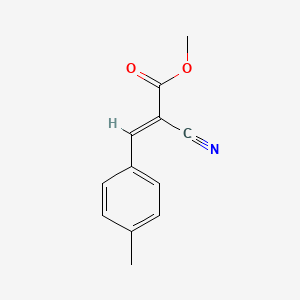
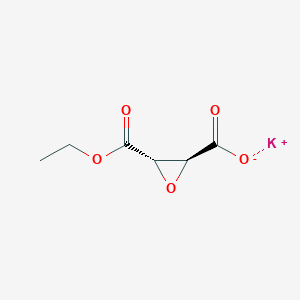
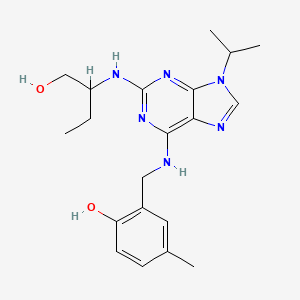
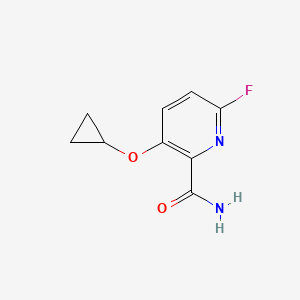
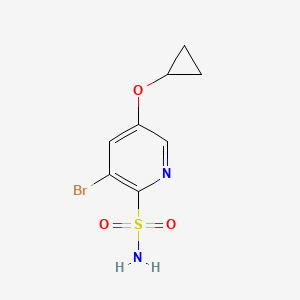
![5-Chloro-4-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B14806739.png)
